molecular formula C8H16F3NO B1526857 3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol CAS No. 1250982-95-6

3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol

Cat. No.: B1526857
CAS No.: 1250982-95-6
M. Wt: 199.21 g/mol
InChI Key: HSTDJRPSUBDESH-UHFFFAOYSA-N
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Description

3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol is a tertiary amine-containing propanol derivative featuring a trifluoroethyl group. Its structure combines a hydroxyl group on the propanol backbone with a branched amine substituent (isopropyl and trifluoroethyl groups). Notably, it has been listed in chemical catalogs (e.g., CymitQuimica) as a discontinued product, suggesting historical use in specialized applications such as medicinal chemistry or materials science .

Properties

IUPAC Name

3-[propan-2-yl(2,2,2-trifluoroethyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3NO/c1-7(2)12(4-3-5-13)6-8(9,10)11/h7,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTDJRPSUBDESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol, with CAS Number 1250982-95-6, is a compound of interest due to its unique structural features that include a trifluoroethyl group. This compound is part of a broader category of fluorinated compounds that have shown significant biological activity in various pharmacological contexts.

The molecular formula of this compound is C8H16F3NO, with a molecular weight of 199.21 g/mol. Its structure is characterized by the presence of a trifluoroethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC8H16F3NO
Molecular Weight199.21 g/mol
CAS Number1250982-95-6
Boiling PointNot specified

The biological activity of compounds containing trifluoroethyl groups often relates to their interaction with neurotransmitter systems. Studies have indicated that similar compounds can modulate GABA(A) receptor activity, which is crucial for their anesthetic and anticonvulsant properties . The trifluoromethyl group may influence the binding affinity and selectivity towards various receptors.

Anesthetic Properties

Research has demonstrated that analogs of trifluorinated compounds exhibit general anesthetic properties. For instance, certain derivatives have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular side effects . This suggests potential applications in anesthesia where minimal hemodynamic impact is desired.

Anticonvulsant Activity

Compounds similar to 3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol have been evaluated for anticonvulsant effects. One study highlighted the effectiveness of related compounds in reducing seizure activity in animal models, indicating a therapeutic index that suggests safety and efficacy .

Case Studies

  • Study on Anesthetic Efficacy : A study involving various analogs demonstrated that specific modifications to the trifluoromethyl group significantly enhanced anesthetic potency while minimizing cardiovascular effects. The analogs were tested in vivo and showed promising results in reducing MAC values .
  • Anticonvulsant Evaluation : Another investigation focused on the anticonvulsant properties of trifluorinated compounds, revealing that they effectively suppressed seizure activity in rodent models. The study concluded that these compounds could serve as potential therapeutics for epilepsy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other propanol derivatives bearing fluorinated or amino-functionalized substituents:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight Key Features Applications Availability
3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol N/A Tertiary amine, trifluoroethyl, hydroxyl group Fluorinated intermediates Discontinued
2-(Ethylamino)-1-(3-(trifluoromethyl)phenyl)propan-1-ol 247.3 Primary amine, trifluoromethylphenyl, hydroxyl group Pharmaceutical synthesis Available (inferred)
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 265.65 (C₁₀H₁₁ClF₃NO) Chiral amino diol, chloro, trifluoromethylphenyl Drug development Available
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol N/A Diol, primary amine, lipophilic 4-octylphenyl substituent Pharmaceutical formulations Available
(S)-3,3,3-trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol 249.23 Chiral trifluoroethyl, hydroxyethylamino, phenyl group Specialty chemistry Available

Key Differences and Implications

Chiral centers in and introduce stereochemical complexity, which is critical for enantioselective biological activity but complicates synthesis .

Hydroxyl Group Positioning :

  • The single hydroxyl group in the target compound contrasts with diol derivatives (), which have higher hydrophilicity and formulation flexibility in pharmaceuticals .

Research Findings and Trends

  • Fluorination Impact : The rise of trifluoroethyl and trifluoromethyl groups in drug design is driven by their ability to enhance binding affinity and metabolic resistance .
  • Safety and Regulation: Standards for propanol derivatives (e.g., IFRA guidelines in ) emphasize rigorous safety profiling, which may explain the discontinuation of the target compound if toxicity concerns arose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol
Reactant of Route 2
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3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol

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